REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][C:6]1[C:7]([CH3:12])=[N:8][O:9][C:10]=1[CH3:11])C.O.[NH2:15][NH2:16]>C(O)CCC>[CH3:12][C:7]1[C:6]([CH2:5][C:4]([NH:15][NH2:16])=[O:3])=[C:10]([CH3:11])[O:9][N:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC=1C(=NOC1C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
Evaporation of all volatiles and crystallization from n-butanol/toluene
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NOC(=C1CC(=O)NN)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |